Regadenoson - 313348-27-5

Regadenoson

Catalog Number: EVT-280016
CAS Number: 313348-27-5
Molecular Formula: C15H18N8O5
Molecular Weight: 390.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Regadenoson is a selective agonist of the adenosine A2A receptor. [] It is classified as a coronary vasodilator due to its ability to induce dilation of coronary arteries. [] In scientific research, Regadenoson serves as a valuable tool for investigating various cardiovascular functions and exploring novel applications in areas such as blood-brain barrier modulation.

Future Directions
  • Optimizing Regadenoson Dosing and Schedules for BBB Modulation: Further investigations are necessary to determine the optimal Regadenoson doses and administration schedules for effectively and safely modulating BBB permeability in humans. []
  • Evaluating the Therapeutic Potential of Regadenoson-Mediated BBB Disruption: Clinical trials are crucial to assess the therapeutic efficacy of combining Regadenoson with chemotherapy or other therapeutic agents for treating brain tumors and other CNS diseases. []
  • Investigating Regadenoson's Effects on Specific Patient Populations: Further research is needed to understand how Regadenoson's effects may differ in specific patient populations, such as those with chronic diseases or low socioeconomic status. []
Overview

Regadenoson is a pharmacologic agent primarily used as a stress agent in myocardial perfusion imaging. It is a selective agonist of the adenosine A2A receptor, which plays a critical role in coronary vasodilation. Regadenoson is synthesized from 2-chloroadenosine and is characterized by its ability to induce increased coronary blood flow, making it valuable for patients who cannot undergo adequate exercise stress testing.

Source and Classification

Regadenoson is classified as a synthetic adenosine derivative. Its development was aimed at providing a safer and more effective alternative to traditional agents like adenosine, particularly for patients with contraindications to exercise stress testing. The compound's structure is denoted chemically as 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine, reflecting its complex molecular architecture.

Synthesis Analysis

Methods and Technical Details

The synthesis of regadenoson involves several steps, starting from 2-chloroadenosine. The process has been optimized to ensure high yields and purity while adhering to good manufacturing practices.

  1. Starting Material: The synthesis begins with 2-chloroadenosine, which serves as the stable precursor.
  2. Reagents: Various reagents are used throughout the synthesis, including mild acids and bases to facilitate reactions without compromising the integrity of the product.
  3. High-Performance Liquid Chromatography (HPLC): Analytical methods such as HPLC are employed to monitor the synthesis process and quantify impurities, ensuring compliance with quality standards .

The HPLC method developed for this purpose is validated according to International Conference on Harmonization guidelines, demonstrating linearity (R² > 0.999), precision (% RSD: 0.02), and accuracy (mean recovery between 99.1% - 103.00%) .

Molecular Structure Analysis

Structure and Data

The molecular structure of regadenoson can be represented as follows:

  • Chemical Formula: C15H18ClN7O4
  • Molecular Weight: Approximately 375.81 g/mol

The structure features multiple functional groups that contribute to its pharmacological activity, including a pyrazole ring that plays a pivotal role in receptor binding.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involved in the synthesis of regadenoson is the condensation of 2-chloroadenosine with specific reagents that facilitate the formation of the pyrazole moiety. This step is crucial for establishing the compound's selectivity for the adenosine A2A receptor.

  • Key Reaction Steps:
    • Formation of intermediates through nucleophilic substitutions.
    • Purification of intermediates using chromatographic techniques.
Mechanism of Action

Process and Data

Regadenoson acts primarily by selectively binding to the adenosine A2A receptor, which leads to vasodilation in coronary arteries. This mechanism enhances blood flow and oxygen delivery to myocardial tissues, mimicking the effects of physical exercise during imaging procedures.

  1. Receptor Binding: Upon administration, regadenoson binds to A2A receptors on vascular smooth muscle cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that result in increased cyclic adenosine monophosphate levels, leading to relaxation of smooth muscle and vasodilation.

Clinical studies have demonstrated that regadenoson effectively increases myocardial blood flow without significantly affecting heart rate or blood pressure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Regadenoson is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, making it suitable for various formulations.
  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed to characterize its physical properties and confirm its identity .

Applications

Scientific Uses

Regadenoson is primarily utilized in cardiovascular diagnostics, particularly in myocardial perfusion imaging where it serves as an alternative to exercise-based stress tests. Its selective action allows for enhanced visualization of cardiac function in patients who are unable to perform physical exercise due to various health conditions.

Additionally, ongoing research explores its potential applications in other areas such as:

  • Treatment of certain types of heart failure.
  • Investigating its role in enhancing drug delivery systems through targeted vasodilation.
Pharmacodynamics and Mechanism of Action

Adenosine Receptor Subtype Selectivity and Binding Kinetics

Regadenoson (chemical name: 2-{4-[(methylamino)carbonyl]-1H-pyrazol-1-yl}adenosine; molecular formula: C₁₅H₁₈N₈O₅) demonstrates highly specific binding affinity for the adenosine A₂A receptor subtype, a critical determinant of its pharmacodynamic profile. Biochemical studies reveal a dissociation constant (Ki) of approximately 1.3 µM at human A₂A receptors, which translates to submicromolar potency (EC₅₀ = 6.4 ± 1.2 nM) in functional assays of coronary vasodilation [1] [4]. This selectivity profile is characterized by a 1,270-fold binding preference for A₂A over A₁ receptors (Ki A₁ > 16.5 µM) and negligible affinity for A2B and A3 subtypes [1] [6]. The molecular basis for this selectivity originates from regadenoson's unique chemical structure—a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)] adenosine derivative—which optimizes interaction with the orthosteric binding site of A₂A receptors while exhibiting steric and electronic incompatibility with other adenosine receptor subtypes [6] [9].

Binding kinetic analyses demonstrate rapid association kinetics following intravenous bolus administration, with peak plasma concentrations achieved within 1-3 minutes (Tmax = 33 seconds) [1] [9]. The compound's low receptor affinity (relative to endogenous adenosine) facilitates swift dissociation, contributing to its transient physiological effects. This kinetic profile enables effective receptor activation without prolonged occupation, minimizing off-target effects mediated by other adenosine receptor subtypes [2] [6].

Table 1: Adenosine Receptor Binding Profile of Regadenoson

Receptor SubtypeKi (µM)Selectivity Ratio (A₂A/Other)Primary Physiological Effect
A₂A1.31 (Reference)Coronary vasodilation
A₁>16.5>12.7-fold selective for A₂AAV nodal inhibition
A2B>>100>>77-fold selective for A₂ABronchial constriction
A3>>100>>77-fold selective for A₂AMast cell activation

Coronary Vasodilation Pathways via A2A Receptor Activation

The primary cardiovascular effect of regadenoson—dose-dependent coronary vasodilation—is mediated exclusively through A₂A receptor activation on vascular smooth muscle cells (VSMCs) in the coronary arterial tree. Upon agonist binding, the A₂A receptor couples to stimulatory G-proteins (Gs), triggering adenylate cyclase activation and subsequent intracellular cyclic AMP (cAMP) elevation [6] [10]. Increased cAMP activates protein kinase A (PKA), which phosphorylates downstream targets including myosin light chain kinase (MLCK) and calcium-activated potassium channels (KCa) [9] [10]. These molecular events collectively induce VSMC relaxation through two complementary mechanisms:

  • Reduced calcium sensitivity of contractile apparatus via phosphorylation of myosin light chain phosphatase
  • Membrane hyperpolarization via potassium efflux, which closes voltage-gated calcium channels and reduces calcium influx [6] [10]

The functional consequence is profound coronary arteriolar dilation, increasing coronary blood flow velocity by up to 3.4-fold from baseline within 30 seconds of administration [4] [9]. Importantly, this vasodilatory response exhibits heterogeneous distribution in the presence of coronary artery disease—normal coronary arteries dilate maximally, while stenotic arteries demonstrate impaired vasodilatory capacity. This flow differential creates detectable perfusion heterogeneity essential for myocardial perfusion imaging [1] [2].

Molecular Signaling Cascades in Myocardial Hyperemia Induction

Regadenoson-induced myocardial hyperemia follows a triphasic kinetic profile directly linked to its plasma concentration and receptor interaction dynamics. The molecular events unfold through precisely timed signaling cascades:

  • Phase 1 (0-3 minutes post-bolus): Rapid A₂A receptor occupancy triggers the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, causing immediate coronary vasodilation. Peak hyperemia (≥2.5-fold baseline flow) occurs within 30-40 seconds, coinciding with maximal plasma concentrations. This phase involves PKA-mediated phosphorylation of vasoregulatory proteins in VSMCs [4] [9].

  • Phase 2 (3-30 minutes): As plasma concentrations decline, receptor dissociation occurs, reducing adenylyl cyclase stimulation. However, non-canonical signaling pathways prolong vasodilation during this phase, including β-arrestin-mediated activation of extracellular signal-regulated kinases (ERK1/2) and phosphatidylinositol 3-kinase (PI3K) [10]. These pathways maintain reduced calcium sensitivity in VSMCs independent of sustained cAMP elevation. Hyperemia remains at ≥2.0-fold baseline for approximately 2-5 minutes following standard 400 µg dosing [2] [4].

  • Phase 3 (>30 minutes): Residual receptor activation and secondary messenger effects gradually diminish. The termination of hyperemia correlates with receptor internalization and enzymatic degradation of cAMP by phosphodiesterases. Renal excretion (58% of unchanged drug) contributes to systemic clearance [1] [9].

Table 2: Hemodynamic and Kinetic Parameters of Regadenoson-Induced Hyperemia

ParameterValueMeasurement Context
Time to peak plasma concentration33 ± 15 secondsIV bolus administration
Time to peak coronary flow30-40 secondsDoppler flow wire measurement
Peak coronary velocity ratio3.2 ± 0.6 (vs. baseline)500 µg dose in catheterization lab
Duration of ≥2.5x flow increase2.3-2.4 minutes400-500 µg dosing
Duration of ≥2.0x flow increase2-5 minutesClinically effective hyperemia window

Comparative Agonist Efficacy: Regadenoson vs. Non-Selective Adenosine Analogs

Regadenoson exhibits distinct pharmacodynamic advantages over non-selective adenosine receptor agonists (e.g., adenosine, dipyridamole) while maintaining comparable efficacy in inducing maximal coronary hyperemia:

  • Receptor Selectivity Advantage: Unlike adenosine—which activates A₁ (causing AV block), A2B (causing bronchoconstriction), and A3 receptors (promoting mast cell degranulation)—regadenoson's selective A₂A agonism minimizes extracardiac effects. This selectivity translates to reduced incidence of systemic adverse effects while maintaining coronary vasodilatory efficacy [2] [5] [9].

  • Hyperemia Duration Profile: Regadenoson induces a more sustained hyperemic response (mean duration 2.3-2.4 minutes at ≥2.5× baseline flow) compared to adenosine's ultrashort effect (hyperemia duration ~6 seconds after infusion cessation). This extended window facilitates radiopharmaceutical distribution during myocardial perfusion imaging [2] [4] [9]. Meta-analyses confirm equivalent maximum hyperemia (mean difference in coronary flow reserve: -0.00; 95% CI: -0.02–0.01; P=0.88) but superior temporal characteristics for regadenoson [3].

  • Hemodynamic Response Differences: Both agents cause reflex tachycardia and mild blood pressure reduction secondary to vasodilation. However, regadenoson produces a more pronounced heart rate increase (21±6 bpm vs. adenosine's 12±4 bpm) with less pronounced hypotension (systolic BP decrease: -24±16 mmHg vs. -35±20 mmHg for adenosine). These differences stem from regadenoson's selective vascular activity versus adenosine's direct cardiac effects through A₁ receptors [3] [4] [8].

  • Molecular Efficacy Measures: In head-to-head studies, regadenoson achieves equivalent fractional flow reserve (FFR) measurements (r=0.98, P<0.01) compared to adenosine, confirming identical capability to unmask hemodynamically significant coronary lesions. However, it achieves this with faster hyperemia induction (time to FFR: 34.31 seconds faster, P<0.01) due to bolus administration kinetics [3] [8].

Table 3: Comparative Pharmacodynamic Profiles of Coronary Vasodilators

PropertyRegadenosonAdenosineBinodenoson
Receptor selectivitySelective A₂A agonistNon-selective agonistSelective A₂A agonist
Dosing regimenFixed-dose IV bolus (400 µg)Weight-based infusion (140 µg/kg/min)Weight-based bolus
Hyperemia onset30-40 seconds45-90 seconds60-120 seconds
Peak flow ratio3.2 ± 0.63.2 ± 0.53.0 ± 0.7
Duration of ≥2.5x flow2.3-2.4 minutes<30 seconds after infusion stop>5 minutes
FFR correlationr=0.98 vs. adenosineGold standardr=0.97 vs. adenosine

The molecular basis for regadenoson's clinical utility lies in its optimized agonist efficacy-effector coupling relationship at coronary A₂A receptors. Despite lower receptor affinity than binodenoson (another selective A₂A agonist), regadenoson achieves equivalent maximum vasodilation because coronary A₂A receptors exhibit substantial receptor reserve. This pharmacological characteristic means that only approximately 25% receptor occupancy is required to achieve maximal coronary vasodilation, allowing lower-affinity agonists like regadenoson to produce full efficacy while maintaining rapid dissociation kinetics [2] [9].

Properties

CAS Number

313348-27-5

Product Name

Regadenoson

IUPAC Name

1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

Molecular Formula

C15H18N8O5

Molecular Weight

390.35 g/mol

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)

InChI Key

LZPZPHGJDAGEJZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Regadenoson; CVT-3146; CVT 3146; CVT3146; Lexiscan.

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.